![molecular formula C13H19N3O2S B5693724 5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5693724.png)
5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an iminomethyl group, and a sulfanylidenepyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the cyclohexyliminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of a Schiff’s base complex nickel catalyst (Ni-C) can enable a highly efficient one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfanylidenepyrimidinone core can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-thioxopyrimidin-4-one
- 5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-oxopyrimidin-4-one
- 5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-selenoxopyrimidin-4-one
Uniqueness
What sets 5-(Cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfanylidenepyrimidinone core, in particular, provides distinctive properties that can be exploited in various applications .
Properties
IUPAC Name |
5-(cyclohexyliminomethyl)-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-16-12(18)10(11(17)15-13(16)19)8-14-9-6-4-3-5-7-9/h8-9,18H,2-7H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOXYFVKEIHUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)C=NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.